molecular formula C22H22ClN3O2 B11004431 N-(4-butylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-butylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11004431
M. Wt: 395.9 g/mol
InChI Key: LSFIIMJZXJUBFC-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound featuring a pyridazinone core, an acetamide linker, and substituted phenyl rings. This structure is characteristic of a class of molecules investigated for their potential in targeted cancer therapeutics, particularly in the context of protein arginine methyltransferase 5 (PRMT5) inhibition . PRMT5 plays a crucial role in cellular homeostasis by catalyzing symmetric dimethylation of arginine residues in proteins and is a recognized target in oncology . Inhibitors that target the PRMT5-substrate adaptor interaction, rather than the catalytic site, represent a novel and promising strategy to achieve a wider therapeutic index, especially for cancers with MTAP deletions . Compounds based on the pyridazinone-acetamide scaffold have been shown to act as first-in-class, covalent inhibitors that disrupt the PRMT5-RIOK1 complex, thereby reducing substrate methylation and exhibiting synthetic lethality in MTAP-deleted cancer cells . As a research tool, this compound is valuable for probing PBM-dependent PRMT5 activities and supporting the development of novel, selective anti-cancer agents . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H22ClN3O2/c1-2-3-4-16-5-11-19(12-6-16)24-21(27)15-26-22(28)14-13-20(25-26)17-7-9-18(23)10-8-17/h5-14H,2-4,15H2,1H3,(H,24,27)

InChI Key

LSFIIMJZXJUBFC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Formation of the α,β-Unsaturated Carbonyl Intermediate

The synthesis begins with the preparation of 2-(2-bromo-5-chlorophenyl)acetaldehyde , achieved via ozonolysis of a styrene derivative. In a representative procedure, 1-bromo-4-chloro-2-vinylbenzene undergoes ozonolysis in dichloromethane with lead tetraacetate and trifluoroacetic acid, yielding the aldehyde in 82% yield after purification by silica gel chromatography.

Cyclization to Pyridazinone

The aldehyde intermediate reacts with hydrazine hydrate in ethanol to form 5-(2-bromo-5-chlorophenyl)pyridazin-3(2H)-one . Key conditions include:

  • Solvent: Ethanol

  • Temperature: Room temperature (16-hour reaction)

  • Yield: 64.2% after column chromatography (ethyl acetate/petroleum ether = 1:5)

Introduction of the Acetamide Side Chain

The acetamide functionality is introduced via nucleophilic acyl substitution or coupling reactions.

Activation of the Pyridazinone Intermediate

The pyridazinone nitrogen is alkylated using 2-chloroacetyl chloride in the presence of a base such as potassium carbonate. This step attaches the acetyl group to the pyridazinone nitrogen, forming 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetyl chloride .

Coupling with 4-Butylphenylamine

The activated acetyl chloride reacts with 4-butylphenylamine under Schotten-Baumann conditions:

  • Base: Aqueous sodium hydroxide

  • Solvent: Dichloromethane/water biphasic system

  • Temperature: 0–5°C (prevents hydrolysis)

  • Yield: ~70–75% (crude), requiring purification via recrystallization from ethanol/water

Optimization of Critical Reaction Parameters

StepKey ParameterOptimal ConditionImpact on Yield
Pyridazinone CyclizationHydrazine Equivalents2.0 eqMaximizes ring closure
Acetyl Chloride FormationReaction Time3 hours at 0°CReduces byproducts
Amide CouplingSolvent PolarityDichloromethane/WaterEnhances phase separation

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the cyclization step. A comparative study demonstrated a 20% reduction in reaction time (from 16 hours to 12 hours) with comparable yields (62–65%).

Solid-Phase Synthesis

Immobilization of the pyridazinone precursor on Wang resin enables iterative coupling with 4-butylphenylamine, though this method remains experimental with yields ≤50%.

Analytical Characterization

Critical spectroscopic data for intermediates and the final product:

Compound1H^1H NMR (δ, ppm)LCMS ([M+H]+)
5-(2-Bromo-5-chlorophenyl)pyridazin-3(2H)-one7.82 (d, J=8.4 Hz, 1H), 7.64 (dd, J=8.4, 2.4 Hz, 1H), 7.52 (d, J=2.4 Hz, 1H), 6.78 (d, J=9.6 Hz, 1H), 6.45 (d, J=9.6 Hz, 1H)285.20
N-(4-Butylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide8.12 (d, J=8.8 Hz, 2H), 7.68 (d, J=8.8 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 7.28 (d, J=8.4 Hz, 2H), 4.32 (s, 2H), 2.54 (t, J=7.6 Hz, 2H), 1.58–1.48 (m, 2H), 1.38–1.28 (m, 2H), 0.92 (t, J=7.2 Hz, 3H)395.9

Challenges and Mitigation Strategies

  • Low Coupling Efficiency: Steric hindrance from the 4-butyl group reduces amine reactivity. Using HATU as a coupling agent increases yields to 80%.

  • Purification Difficulties: The final product’s high lipophilicity necessitates reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 2: Pharmacological and Physicochemical Profiles

Compound Name LogP* Solubility (mg/mL) Reported Activity Reference
Target Compound ~3.5 (predicted) Low (hydrophobic 4-butyl chain) Not explicitly reported; analogs show anti-inflammatory activity
N-(2,5-Dimethoxyphenyl) analog ~2.8 Moderate (polar OCH₃ groups) Antioxidant and COX-2 inhibition (in silico)
Compound 6g (fluorophenylpiperazinyl) ~2.1 High (polar piperazinyl group) Antipyretic and analgesic activity in vivo
N-(4-Iodophenyl) analog (8b) ~4.0 Very low (hydrophobic I atom) Cytotoxic activity (IC₅₀ = 12 μM in HeLa)

Key Observations:

  • Lipophilicity: The 4-butyl group in the target compound increases LogP (~3.5) compared to methoxy-substituted analogs (~2.8), suggesting enhanced membrane permeability but reduced aqueous solubility .
  • Bioactivity: Piperazinyl derivatives (e.g., 6g) demonstrate improved solubility and CNS penetration due to basic nitrogen atoms, correlating with antipyretic efficacy . Halogenated analogs (e.g., 8b) show cytotoxicity, likely via DNA intercalation or kinase inhibition .

SAR (Structure-Activity Relationship) Insights

Pyridazinone Core: Essential for hydrogen bonding with target enzymes (e.g., COX-2).

4-Chlorophenyl Group: Enhances receptor binding via hydrophobic interactions; replacing Cl with F (6g ) retains activity but alters metabolic stability.

Acetamide Side Chain: The 4-butylphenyl group optimizes lipophilicity for blood-brain barrier penetration, whereas polar substituents (e.g., OCH₃ in ) favor peripheral activity.

Biological Activity

N-(4-butylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, enzyme inhibition, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20ClN3O\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_3\text{O}

This compound features a pyridazine core, which is known for various biological activities, including anticancer effects.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity . The compound has been shown to inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HepG2 (liver cancer)1.30Induction of apoptosis and cell cycle arrest
MDA-MB-231 (breast cancer)2.50Inhibition of HDAC activity
A2780 (ovarian cancer)1.80Modulation of PI3K/Akt signaling pathway

The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's effectiveness against these cancer types .

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Histone Deacetylases (HDACs) : The compound has been identified as a potent inhibitor of HDACs, particularly HDAC3, which plays a crucial role in regulating gene expression related to cell cycle and apoptosis .
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry assays that measure apoptotic markers .

Enzyme Inhibition

Besides its anticancer properties, this compound also acts as an inhibitor for various enzymes involved in cellular signaling pathways. Notably, it has been reported to inhibit phosphoinositide 3-kinase (PI3K) , which is critical in cancer cell survival and proliferation .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • In Vivo Studies : In animal models, administration of this compound resulted in significant tumor growth inhibition compared to control groups. Tumor growth inhibition rates ranged from 40% to 60% depending on the dosage and treatment duration .
  • Combination Therapies : When combined with standard chemotherapy agents like taxol and camptothecin, this compound enhanced the overall anticancer efficacy, suggesting a potential role in combination therapy regimens .

Q & A

Q. What are the established synthetic pathways for synthesizing N-(4-butylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as chlorinated aniline derivatives and pyridazinone cores. A common route includes:

  • Step 1 : Chlorination of 4-butylaniline to introduce the 4-butylphenyl group.
  • Step 2 : Formation of the pyridazinone ring via cyclization of a diketone precursor with hydrazine derivatives.
  • Step 3 : Acetamide coupling using reagents like thionyl chloride (SOCl₂) or carbodiimides to link the pyridazinone and butylphenyl moieties .
    Key reaction conditions (temperature: 60–80°C, solvents: ethanol or acetic acid) and catalysts (HCl, H₂SO₄) are critical for optimizing yield and purity .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.2–7.8 ppm) and acetamide carbonyls (δ 165–170 ppm) .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1660–1700 cm⁻¹ for pyridazinone and acetamide) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% purity threshold) .

Q. What are the proposed biological targets based on structural analogs?

Pyridazinone derivatives with chlorophenyl and alkylphenyl substituents often target:

  • Enzymes : Cyclooxygenase (COX) and phosphodiesterase (PDE) isoforms due to electron-withdrawing groups enhancing binding affinity .
  • Receptors : G-protein-coupled receptors (GPCRs) implicated in inflammation or cancer pathways .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Parameter Optimization Strategy Impact on Yield Reference
Solvent Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.↑ Yield by 15–20%
Temperature Controlled heating (60–70°C) minimizes side reactions during cyclization.↑ Purity by reducing byproducts
Catalyst Lewis acids (e.g., ZnCl₂) enhance coupling efficiency in acetamide formation.↑ Yield by 10–12%

Q. How do substituent variations on phenyl rings influence pharmacokinetic properties?

  • 4-Chlorophenyl : Enhances lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility .

  • 4-Butylphenyl : Extends half-life by resisting metabolic oxidation compared to shorter alkyl chains .

  • Comparative Data :

    Substituent logP Plasma Half-Life (h) Target Affinity (IC₅₀, nM)
    4-Chlorophenyl3.56.2COX-2: 120 ± 15
    4-Fluorophenyl3.15.8PDE4: 95 ± 10
    4-Methoxyphenyl2.87.5GPCR: 150 ± 20
    Data adapted from .

Q. What strategies resolve contradictions in reported biological activities of pyridazinone derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Cl with F or OCH₃) to isolate contributions to activity .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., H-bonding with PDE4B active site) that explain potency variations .

Q. How does regioselectivity challenge the synthesis of pyridazinone intermediates?

Regioselective formation of the 6-oxo-pyridazinone ring is complicated by competing tautomerism and side reactions. Strategies to mitigate this include:

  • Protecting Groups : Temporarily block reactive sites (e.g., acetylating amines) during cyclization .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, favoring the desired regioisomer .

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?

Assay Protocol Key Metrics Reference
Enzyme Inhibition Fluorescence-based PDE4B assay with IBMX as a control.IC₅₀, selectivity index
Cell Viability MTT assay in cancer cell lines (e.g., A549, HeLa).EC₅₀, apoptosis induction
Receptor Binding Radioligand displacement (³H-labeled ligands in GPCR-overexpressing cells).Ki, Bmax

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